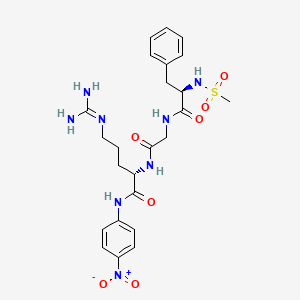

Chromozym t-PA

Description

BenchChem offers high-quality Chromozym t-PA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromozym t-PA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H32N8O7S |

|---|---|

Molecular Weight |

576.6 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide |

InChI |

InChI=1S/C24H32N8O7S/c1-40(38,39)31-20(14-16-6-3-2-4-7-16)22(34)28-15-21(33)30-19(8-5-13-27-24(25)26)23(35)29-17-9-11-18(12-10-17)32(36)37/h2-4,6-7,9-12,19-20,31H,5,8,13-15H2,1H3,(H,28,34)(H,29,35)(H,30,33)(H4,25,26,27)/t19-,20+/m0/s1 |

InChI Key |

JLSWTFADWDIADV-VQTJNVASSA-N |

Isomeric SMILES |

CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principle of the Chromozym t-PA Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies underpinning the Chromozym tissue-Plasminogen Activator (t-PA) assay, a critical tool for the functional assessment of this key serine protease in fibrinolysis.

Executive Summary

The Chromozym t-PA assay is a chromogenic method used to determine the functional activity of tissue-type plasminogen activator (t-PA). The assay relies on the enzymatic activity of t-PA to cleave a synthetic chromogenic substrate, resulting in the release of a colored compound, typically p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the t-PA activity in the sample. Two primary methodologies exist: a direct assay and an indirect, coupled assay. The choice of method depends on the specific research question and the sample matrix.

Introduction to t-PA and its Function

Tissue-type plasminogen activator is a serine protease that plays a crucial role in the dissolution of blood clots.[1][2] It is the primary activator of plasminogen, converting it to the active enzyme plasmin.[1][2] Plasmin, in turn, degrades the fibrin matrix of the clot. The activity of t-PA is significantly enhanced in the presence of fibrin, which localizes the fibrinolytic activity to the site of the clot.[1][2] Dysregulation of t-PA activity is implicated in various cardiovascular diseases, making its accurate measurement critical in research and drug development.

Assay Principles: Direct and Indirect Methods

The Chromozym t-PA assay can be performed using two distinct approaches: a direct method and an indirect method.

Direct Chromogenic Assay

In the direct assay, t-PA directly cleaves a synthetic chromogenic substrate that mimics its natural substrate's cleavage site. This method provides a measure of the intrinsic amidolytic activity of t-PA.

The reaction principle is as follows: t-PA + Chromogenic Substrate (e.g., Chromozym t-PA) → Peptide + p-Nitroaniline (Yellow)

The rate of p-nitroaniline (pNA) release, measured as the change in absorbance at 405 nm, is directly proportional to the t-PA concentration.[3][4]

Indirect (Coupled) Chromogenic Assay

The indirect assay more closely mimics the physiological action of t-PA by measuring its ability to activate plasminogen. In this coupled-enzyme assay, t-PA first activates plasminogen to plasmin. The newly formed plasmin then cleaves a plasmin-specific chromogenic substrate, releasing pNA.

The two-step reaction is as follows:

-

t-PA + Plasminogen → Plasmin

-

Plasmin + Chromogenic Substrate (e.g., S-2251, Chromozym PL) → Peptide + p-Nitroaniline (Yellow)

The rate of pNA production in this system is proportional to the amount of plasmin generated, which in turn is dependent on the initial t-PA activity.[5][6] Fibrin-like stimulators, such as poly-D-lysine, may be included to enhance the t-PA-mediated activation of plasminogen.[2][6]

Experimental Protocols and Methodologies

The following sections detail the generalized experimental protocols for both direct and indirect t-PA chromogenic assays. Specific concentrations and volumes may require optimization depending on the sample type and reagents used.

Reagents and Materials

| Reagent/Material | Specification |

| Tris Buffer | 100 mM, pH 8.5, containing 0.15% (w/v) Tween 80[3] |

| Chromozym t-PA | N-Methylsulfonyl-D-Phe-Gly-Pro-Arg-4-nitranilide acetate[3] |

| Plasminogen | Human Glu-plasminogen |

| Chromozym PL | Tosyl-Gly-Pro-Lys-4-nitranilide acetate[7] |

| S-2251 | H-D-valyl-L-leucyl-L-lysyl-p-nitroaniline dihydrochloride[6] |

| Citric Acid Solution | 10% (w/v)[3] |

| Aprotinin Solution | 100 µg/ml[3] |

| Microplate Reader | Capable of reading absorbance at 405 nm |

| 96-well Microplates | Polystyrene[5] |

Direct Assay Protocol

-

Reagent Preparation:

-

Assay Procedure:

-

Pipette samples containing t-PA (in the range of 0.1 to 30 µg/ml) and standards into the wells of a microplate.[3]

-

Add the working reagent mixture to each well to initiate the reaction.

-

Incubate the plate at 37°C.[3]

-

Measure the change in absorbance at 405 nm over time using a microplate reader.

-

The reaction can be stopped by adding a citric acid solution.[3]

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min).

-

Construct a standard curve using known concentrations of t-PA.

-

Determine the t-PA activity in the samples by interpolating from the standard curve.

-

Indirect Assay Protocol

-

Reagent Preparation:

-

Prepare solutions of human plasminogen and a plasmin-specific chromogenic substrate (e.g., S-2251 or Chromozym PL).

-

-

Assay Procedure:

-

Pipette samples containing t-PA and standards into the wells of a microplate.

-

Add the plasminogen solution to each well.

-

Incubate to allow for the activation of plasminogen to plasmin.

-

Add the plasmin-specific chromogenic substrate to initiate the colorimetric reaction.

-

Incubate the plate at 37°C.

-

Measure the change in absorbance at 405 nm over time.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min).

-

Generate a standard curve with known t-PA concentrations.

-

Determine the t-PA activity in the samples from the standard curve.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Chromozym t-PA assay.

| Parameter | Value | Reference |

| Chromozym t-PA | ||

| Chemical Name | N-Methylsulfonyl-D-Phe-Gly-Pro-Arg-4-nitranilide acetate | [3] |

| Working Concentration | Approximately 0.25 mM | [3][8] |

| Chromozym PL | ||

| Chemical Name | Tosyl-Gly-Pro-Lys-4-nitranilide acetate | [7] |

| Working Concentration | Approximately 0.3 to 0.6 mM | [7][9] |

| S-2288 | ||

| Chemical Name | H-D-Ile-Pro-Arg-pNA • 2HCl | [4] |

| General Assay Conditions | ||

| Wavelength | 405 nm | [3][5] |

| Temperature | 37°C | [3] |

| pH | 8.5 | [3] |

Visualizing the Assay Principles

The following diagrams illustrate the workflows of the direct and indirect Chromozym t-PA assays.

Caption: Workflow of the direct Chromozym t-PA assay.

Caption: Workflow of the indirect (coupled) Chromozym t-PA assay.

Conclusion

The Chromozym t-PA assay is a versatile and robust method for the quantification of t-PA activity. The choice between the direct and indirect assay formats allows researchers to tailor the experimental design to their specific needs, whether that is assessing the intrinsic enzymatic activity of t-PA or its physiological function in activating plasminogen. Careful adherence to optimized protocols and the use of appropriate standards are essential for obtaining accurate and reproducible results.

References

- 1. T-PA Assays [practical-haemostasis.com]

- 2. diapharma.com [diapharma.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. endotell.ch [endotell.ch]

- 5. tPA Chromogenic Activity Assay Kit | ABIN612648 [antibodies-online.com]

- 6. The potency of tissue-type plasminogen activator (TPA) determined with chromogen and clot-lysis assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the Chromozym t-PA Assay: Mechanism of Action and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Chromozym t-PA assay, a widely used method for the determination of tissue plasminogen activator (t-PA) activity. This document details the underlying biochemical mechanism of action, provides a structured summary of quantitative data, and offers a detailed experimental protocol for the successful implementation of this assay in a research and development setting.

Core Mechanism of Action: t-PA and Chromogenic Substrate Interaction

Tissue plasminogen activator is a serine protease that plays a crucial role in the fibrinolytic system, the body's natural mechanism for dissolving blood clots. The primary function of t-PA is to convert the zymogen plasminogen into the active enzyme plasmin, which then degrades the fibrin matrix of a thrombus. The Chromozym t-PA assay leverages this enzymatic activity for the quantitative determination of t-PA.

The assay is based on a direct enzymatic reaction where t-PA cleaves a synthetic chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate, which mimics the natural cleavage site of plasminogen. This substrate is composed of a short peptide sequence coupled to a p-nitroaniline (pNA) molecule.

The reaction principle is as follows:

CH₃-SO₂-D-Phe-Gly-Arg-pNA + H₂O ---(t-PA)---> CH₃-SO₂-D-Phe-Gly-Arg-OH + p-nitroaniline

In this reaction, t-PA hydrolyzes the amide bond between the arginine residue of the peptide and the p-nitroaniline molecule. The cleavage of the substrate releases the chromophore p-nitroaniline (pNA), which has a distinct yellow color and a strong absorbance at 405 nm. The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzymatic activity of t-PA in the sample.

It is important to note that the single-chain form of t-PA (sct-PA) exhibits lower reactivity with oligopeptide substrates compared to its two-chain form (tct-PA). To measure the total t-PA potential in a sample, a pre-incubation step with plasmin can be included to convert all sct-PA to the more active tct-PA.

Quantitative Data Summary

| Parameter | Value | Notes |

| Linear Range | 5 - 50 µg/mL | For t-PA concentration using S-2288™ as the substrate.[1] |

| Correlation Coefficient (r²) | > 0.99 | Demonstrates a strong linear relationship between t-PA concentration and absorbance.[1] |

| Intra-day Precision (RSD) | 0.5% - 4.3% | Indicates good reproducibility of the assay within the same day.[1] |

| Working Concentration | Approx. 0.25 mM | Recommended concentration of Chromozym t-PA for the assay.[2][3] |

Signaling Pathway and Experimental Workflow

Fibrinolysis Signaling Pathway

The following diagram illustrates the central role of t-PA in the physiological process of fibrinolysis.

Caption: Diagram of the t-PA mediated fibrinolysis pathway.

Chromozym t-PA Assay Experimental Workflow

This diagram outlines the key steps involved in performing the Chromozym t-PA assay.

Caption: Experimental workflow for the Chromozym t-PA assay.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the determination of t-PA activity using the Chromozym t-PA assay. It is recommended to use plastic materials for all steps involving t-PA solutions to prevent adsorption to glass surfaces.[4]

Reagent Preparation

1. Tris Buffer (100 mM Tris, 0.15% Tween 80, pH 8.5) [4]

-

Dissolve 1.21 g of Tris base in 80 mL of double-distilled water.

-

Adjust the pH to 8.5 with 1 M HCl.

-

In a separate container, dissolve 0.15 g of Tween 80 in 10 mL of double-distilled water.

-

Add the Tween 80 solution to the Tris solution.

-

Bring the final volume to 100 mL with double-distilled water.

-

Store at 2-8°C for up to 2 weeks.

2. Chromozym t-PA Solution (4 mM) [4]

-

Dissolve 5.1 mg of Chromozym t-PA (N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate) in 2 mL of double-distilled water.

-

Store at 2-8°C for up to 2 weeks.

3. Reagent Mixture [4]

-

Mix 9 parts of Tris Buffer with 1 part of Chromozym t-PA solution.

-

This working solution is stable for 8 hours at 2-8°C or 4 hours at room temperature.

4. Citric Acid Solution (10% w/v) [4]

-

Dissolve 10 g of citric acid in 100 mL of double-distilled water.

-

Store at room temperature.

5. t-PA Standard and Samples

-

Prepare a stock solution of a t-PA standard of known activity.

-

Prepare serial dilutions of the t-PA standard and the unknown samples using the Tris Buffer. A typical concentration range is 0.1 to 30 µg/mL.[4]

Assay Procedure (Kinetic Method)

This procedure is for a kinetic measurement of t-PA activity.

-

Pre-warm Reagents: Bring the Reagent Mixture and the t-PA standard/sample solutions to 37°C.

-

Pipetting: In a 96-well microplate, add 100 µL of the Reagent Mixture to each well.

-

Initiate Reaction: Add 10 µL of the t-PA standard or sample to the corresponding wells.

-

Kinetic Reading: Immediately place the microplate in a microplate reader pre-heated to 37°C.

-

Data Acquisition: Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

-

Blank Measurement: Include a reagent blank containing 100 µL of Reagent Mixture and 10 µL of Tris Buffer.

Data Analysis and Calculation

-

Calculate the Rate of Reaction (ΔA/min): For each well, determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve. Subtract the ΔA/min of the reagent blank from the ΔA/min of the standards and samples.

-

Generate a Standard Curve: Plot the ΔA/min for the t-PA standards against their known concentrations (in IU/mL or µg/mL).

-

Determine Unknown Concentration: Use the linear regression equation from the standard curve to calculate the t-PA activity in the unknown samples.

-

Calculation Formula: The activity of t-PA in the sample can be calculated using the following formula if a standard is run in parallel:[4]

t-PA (U/mL) = (ΔA_sample/min / ΔA_standard/min) * Concentration_standard (U/mL)

If samples were diluted, the final activity must be multiplied by the dilution factor.

Conclusion

The Chromozym t-PA assay is a robust and reliable method for the quantitative determination of tissue plasminogen activator activity. Its principle, based on the direct cleavage of a chromogenic substrate, allows for a straightforward and sensitive measurement. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to successfully implement and interpret the results of this important enzymatic assay. Adherence to the detailed protocols and a thorough understanding of the underlying mechanism will ensure the generation of accurate and reproducible data in the study of fibrinolysis and the development of thrombolytic therapies.

References

Chemical structure and properties of Chromozym t-PA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chromozym t-PA, a chromogenic substrate used for the determination of tissue-type plasminogen activator (t-PA) activity. This document covers its chemical structure, physicochemical properties, and detailed protocols for its application in experimental settings.

Chemical Structure and Properties

Chromozym t-PA is a synthetic oligopeptide substrate that, when cleaved by t-PA, releases a chromophore that can be quantified spectrophotometrically. Its chemical name is N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate.[1]

Table 1: Chemical and Physical Properties of Chromozym t-PA

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₂N₈O₇S x CH₃COOH | [1] |

| Molecular Weight | 636.7 g/mol | [2] |

| Appearance | White to yellowish powder | |

| Purity | >90% (enzymatic) | [1] |

| Contaminants | <0.5% free 4-nitraniline | [1] |

| Storage Temperature | 15 to 25°C | [2][3] |

| Working Concentration | Approximately 0.25 mM | [1] |

Mechanism of Action

Tissue-type plasminogen activator is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, which in turn degrades fibrin clots.[4] Chromozym t-PA serves as an artificial substrate for t-PA. The enzyme cleaves the bond between the arginine residue and the p-nitroaniline (pNA) group. The released pNA has a strong absorbance at 405 nm, and the rate of its formation is directly proportional to the t-PA activity in the sample.

Quantitative Kinetic Data

Table 2: Kinetic Parameters of t-PA with a Structurally Similar Substrate (S-2288)

| Enzyme Form | Condition | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| sct-PA | - | Value not specified | Value not specified | Reported as 26% of tct-PA | [5] |

| tct-PA | - | Value not specified | Value not specified | Value not specified | [5] |

| sct-PA | + Soluble Fibrin Monomer | Value not specified | Value not specified | 13-fold increase | [5] |

| tct-PA | + Soluble Fibrin Monomer | Value not specified | Value not specified | 3.5-fold increase | [5] |

Note: Specific Km and kcat values for Chromozym t-PA were not found in the reviewed literature. The data presented is for a comparable substrate and should be used as a reference with caution.

Experimental Protocols

The following is a detailed methodology for a typical chromogenic assay to determine t-PA activity using Chromozym t-PA.

Reagent Preparation

-

Tris Buffer (100 mM, pH 8.5): Dissolve 12.1 g of Tris base in approximately 800 mL of double-distilled water. Adjust the pH to 8.5 with 1 M HCl. Add 1.5 g of Tween 80 and dissolve completely. Bring the final volume to 1 L with double-distilled water. Store at 2-8°C.[3]

-

Chromozym t-PA Solution (4 mM): Dissolve 5.1 mg of Chromozym t-PA in 2 mL of double-distilled water. Store at 2-8°C for up to two weeks.[3]

-

Citric Acid Solution (10% w/v): Dissolve 10 g of citric acid in 100 mL of double-distilled water. Store at room temperature.[3]

-

Plasmin Solution (for two-chain t-PA determination, optional): Prepare an 8 U/mL solution of plasmin in Tris buffer.[3]

-

Aprotinin Solution (for two-chain t-PA determination, optional): Prepare a 100 µg/mL solution of aprotinin in double-distilled water.[3]

Assay Procedure

-

Pre-warm all reagents and samples to 37°C.

-

In a microplate well or cuvette, add the following in order:

-

100 µL Tris Buffer

-

10 µL of the t-PA sample or standard

-

-

Optional, for determination of total t-PA activity (one- and two-chain): Add 2.5 µL of Plasmin solution and incubate for 5 minutes at 37°C. Then add 2.5 µL of Aprotinin solution and incubate for a further 5 minutes at 37°C.

-

To initiate the reaction, add 10 µL of the Chromozym t-PA solution.

-

Mix and immediately start monitoring the change in absorbance at 405 nm over a defined period (e.g., 3 to 30 minutes) at 37°C.[3]

-

To stop the reaction (for endpoint assays), add 50 µL of 10% Citric Acid solution.[3]

-

Read the final absorbance at 405 nm.

Data Analysis

The t-PA activity is calculated from the rate of change in absorbance (ΔA/min). A standard curve should be generated using a t-PA standard of known activity. The activity of the unknown samples is then determined by interpolation from the standard curve.

Visualized Workflows and Pathways

Fibrinolysis Signaling Pathway

The following diagram illustrates the central role of t-PA in the fibrinolytic pathway.

Caption: The Fibrinolytic Pathway showing t-PA mediated plasmin generation and subsequent fibrin degradation.

Experimental Workflow for Chromozym t-PA Assay

This diagram outlines the key steps in performing a chromogenic t-PA activity assay.

Caption: A generalized workflow for the chromogenic determination of t-PA activity using Chromozym t-PA.

References

Chromozym t-PA: A Technical Guide to Substrate Specificity for Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of Chromozym t-PA, a chromogenic substrate designed for the determination of tissue-type plasminogen activator (t-PA) activity. Understanding the specificity of this substrate is crucial for accurate enzyme activity assays and for the development of novel therapeutics targeting serine proteases. This document provides a comprehensive overview of serine proteases, the mechanism of chromogenic substrates, available data on Chromozym t-PA specificity, and detailed experimental protocols for researchers to determine kinetic parameters for their specific applications.

Introduction to Serine Proteases and Chromogenic Substrates

Serine proteases are a large and diverse family of enzymes that play critical roles in numerous physiological processes, including blood coagulation, fibrinolysis, inflammation, and immunity. They are characterized by the presence of a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, in their active site. The serine residue acts as a nucleophile to hydrolyze peptide bonds in their target substrates.

Chromogenic substrates are synthetic peptides designed to mimic the natural cleavage sites of specific proteases. These substrates are conjugated to a chromophore, most commonly p-nitroaniline (pNA). When the protease cleaves the peptide bond, the pNA is released and produces a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the enzymatic activity.

Chromozym t-PA: Structure and Intended Use

Chromozym t-PA is a synthetic chromogenic substrate with the sequence N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate. It is specifically designed for the quantitative determination of tissue-type plasminogen activator (t-PA) activity. t-PA is a key serine protease in the fibrinolytic system, responsible for converting plasminogen to plasmin, which in turn degrades fibrin clots. Assays using Chromozym t-PA are valuable in both research and clinical settings for assessing fibrinolytic potential and for the quality control of recombinant t-PA preparations.

Substrate Specificity of Chromozym t-PA

Table 1: Qualitative Specificity and Published Kinetic Data of Chromogenic Substrates for Various Serine Proteases

| Serine Protease | Natural Substrate Cleavage Site (P1) | Related Chromogenic Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| t-PA | Arginine, Lysine | Chromozym t-PA | Data not readily available | Data not readily available | Data not readily available |

| Plasmin | Lysine, Arginine | S-2251 (H-D-Val-Leu-Lys-pNA) | 280 | 22 | 7.9 x 10⁴ |

| Thrombin | Arginine | Chromozym TH (Tos-Gly-Pro-Arg-pNA) | 9 | 126 | 1.4 x 10⁷ |

| Plasma Kallikrein | Arginine, Lysine | Chromozym PK (Benzoyl-Pro-Phe-Arg-pNA) | 200 | 18.2 | 9.1 x 10⁴ |

| Factor Xa | Arginine | S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | 160 | 125 | 7.8 x 10⁵ |

| Trypsin | Arginine, Lysine | S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | 40 | 1.6 | 4.0 x 10⁴ |

Note: The kinetic constants provided are for related, well-characterized chromogenic substrates and are intended to provide context for the expected specificity. These values can vary depending on the specific assay conditions. The lack of readily available public data for Chromozym t-PA with a broad serine protease panel highlights the importance of empirical determination for specific research applications.

Experimental Protocol: Determination of Serine Protease Specificity of Chromozym t-PA

To quantitatively assess the specificity of Chromozym t-PA for a panel of serine proteases, the following detailed experimental protocol for determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) is provided.

Materials and Reagents

-

Chromozym t-PA: Stock solution (e.g., 4 mM in sterile water).

-

Serine Proteases: Purified preparations of t-PA, plasmin, thrombin, plasma kallikrein, Factor Xa, trypsin, and any other proteases of interest.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 0.15% (w/v) Tween 80.

-

10% (w/v) Citric Acid: To stop the reaction.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

-

96-well Microplates: Non-binding, flat-bottom plates.

-

Incubator: Set to 37°C.

Experimental Workflow

The following diagram illustrates the general workflow for determining the kinetic parameters of a serine protease with Chromozym t-PA.

Caption: Workflow for determining kinetic parameters.

Detailed Procedure

-

Substrate Preparation: Prepare a series of dilutions of the Chromozym t-PA stock solution in the assay buffer. A typical concentration range would be from 0.05 mM to 2 mM.

-

Enzyme Preparation: Prepare a working solution of each purified serine protease in the assay buffer. The optimal concentration will depend on the activity of the enzyme and should be determined empirically to ensure a linear rate of substrate hydrolysis over the measurement period.

-

Assay Setup:

-

To each well of a 96-well plate, add 50 µL of the different Chromozym t-PA dilutions. Include wells with assay buffer only as a blank control.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the pre-warmed enzyme solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every 30 seconds for 10-30 minutes.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time curve (ΔA/min).

-

Convert ΔA/min to moles of pNA released per minute using the molar extinction coefficient of pNA at 405 nm (ε = 10,400 M⁻¹cm⁻¹) and the path length of the solution in the well.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

-

Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E] , where [E] is the final concentration of the enzyme in the well.

-

The specificity constant is then calculated as kcat/Km .

-

Signaling Pathway and Enzymatic Reaction

The fundamental reaction involves the cleavage of the chromogenic substrate by the serine protease, leading to the release of the chromophore. In the context of fibrinolysis, t-PA initiates a cascade by activating plasminogen.

Caption: t-PA's role and the chromogenic reaction.

Conclusion

Chromozym t-PA is a valuable tool for the specific and sensitive measurement of t-PA activity. While it is designed for high specificity towards t-PA, researchers should be aware of potential cross-reactivity with other serine proteases, especially when working with complex biological mixtures. The lack of comprehensive, publicly available comparative kinetic data necessitates that researchers empirically determine the specificity of Chromozym t-PA for their particular panel of proteases of interest. The detailed experimental protocol provided in this guide offers a robust framework for conducting such validation studies, ensuring the accuracy and reliability of experimental results in serine protease research and drug development.

The Advent and Evolution of Chromogenic Substrates: A Technical Deep Dive into t-PA Analysis

For researchers, scientists, and drug development professionals, the precise measurement of tissue plasminogen activator (t-PA) activity is paramount. The development of chromogenic substrates revolutionized this process, offering a sensitive and quantitative tool to dissect the intricacies of the fibrinolytic system. This in-depth technical guide explores the history, development, and application of these vital reagents.

A Historical Perspective: From Clot Lysis to Chromophores

Prior to the 1970s, the assessment of fibrinolytic activity, including that of t-PA, predominantly relied on clot lysis assays. While valuable, these methods were often semi-quantitative and lacked the precision required for detailed kinetic studies. The breakthrough came with the introduction of synthetic peptide substrates coupled to a chromophore, most notably p-nitroaniline (pNA).[1] This innovation laid the groundwork for a new era of enzyme kinetics in hemostasis research.

The fundamental principle of these chromogenic assays is elegant in its simplicity. A short peptide sequence, designed to mimic the natural cleavage site of the target enzyme, is chemically linked to pNA. In its bound state, the pNA molecule is colorless. However, upon enzymatic cleavage of the peptide bond by the target protease, free pNA is released, which imparts a distinct yellow color to the solution. The rate of color development, measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity.[2][3]

Key Chromogenic Substrates for t-PA: A Comparative Analysis

Several chromogenic substrates have been developed and optimized for the specific measurement of t-PA activity. Among the most widely utilized are S-2288, S-2444, and Spectrozyme tPA. Each possesses a unique peptide sequence conferring a degree of selectivity for t-PA.

| Substrate | Peptide Sequence | Molecular Weight |

| S-2288 | H-D-Ile-Pro-Arg-pNA | 577.6 g/mol [4] |

| S-2444 | Pyro-Glu-Gly-Arg-pNA | |

| Spectrozyme tPA | CH3SO2-D-CHA-Gly-Arg-pNA·AcOH | 642.7 g/mol [5] |

Table 1: Key Chromogenic Substrates for t-PA

The kinetic parameters of these substrates in their interaction with t-PA are crucial for selecting the appropriate reagent for a given application. While data for all substrates is not uniformly available, the kinetic constants for the reaction of single-chain t-PA (sc-tPA) with S-2288 have been determined.

| Substrate | Enzyme | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| S-2288 | sc-tPA | 1.6[6] | 4.9[6] | 3062.5 |

Table 2: Kinetic Parameters of S-2288 with Single-Chain t-PA

Experimental Protocols: Measuring t-PA Activity

The following protocols provide a detailed methodology for determining t-PA activity using chromogenic substrates. These can be adapted for various research and drug development applications.

Direct Amidolytic Activity of Purified t-PA

This protocol measures the direct enzymatic activity of a purified t-PA sample on a chromogenic substrate.

Materials:

-

Purified t-PA sample

-

Chromogenic substrate (e.g., S-2288)

-

Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.4, containing 100 mM NaCl)[3]

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

96-well microplate or cuvettes

Procedure:

-

Prepare a stock solution of the chromogenic substrate in sterile distilled water.

-

Dilute the purified t-PA sample to the desired concentration in Tris buffer.

-

In a 96-well plate or cuvette, add the t-PA sample.

-

To initiate the reaction, add the chromogenic substrate solution to the well or cuvette.

-

Immediately place the plate or cuvette in the spectrophotometer and begin reading the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

The rate of change in absorbance over time (ΔA/min) is calculated from the linear portion of the reaction curve. This rate is directly proportional to the t-PA activity.

Indirect Assay of t-PA Activity via Plasminogen Activation

This protocol is a coupled assay that measures the ability of t-PA to activate plasminogen, with the subsequent plasmin activity being quantified using a plasmin-specific chromogenic substrate. This method is often employed in drug discovery to screen for modulators of t-PA activity.[7]

Materials:

-

t-PA sample (e.g., in cell culture supernatant or a purified preparation)

-

Human Plasminogen

-

Plasmin-specific chromogenic substrate (e.g., S-2251)

-

Assay Buffer (e.g., Tris-based buffer)

-

Microplate reader

Procedure:

-

Prepare solutions of t-PA, plasminogen, and the plasmin-specific chromogenic substrate in the assay buffer.

-

In a 96-well plate, combine the t-PA sample and plasminogen.

-

Incubate the mixture for a defined period to allow for the activation of plasminogen to plasmin by t-PA.

-

Add the plasmin-specific chromogenic substrate to each well to initiate the colorimetric reaction.

-

Monitor the change in absorbance at 405 nm over time.

-

The rate of pNA release is proportional to the amount of plasmin generated, which in turn reflects the activity of the t-PA in the original sample.

Visualizing the Fibrinolytic Pathway and Experimental Workflows

To better understand the biological context and the experimental procedures, the following diagrams have been generated using the DOT language.

Caption: The Fibrinolytic Signaling Pathway.

Caption: Experimental Workflow for Direct t-PA Assay.

References

- 1. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue Plasminogen Activator (t-PA) - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 3. endotell.ch [endotell.ch]

- 4. quadratech.co.uk [quadratech.co.uk]

- 5. invitech.co.uk [invitech.co.uk]

- 6. Stimulation of the amidolytic activity of single chain tissue-type plasminogen activator by fibrinogen degradation products: possible fibrin binding sites on single chain tissue-type plasminogen activator molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

The Fibrinolytic System: A Biological Overview

An In-depth Technical Guide to Understanding Fibrinolysis with Chromozym t-PA

This guide provides a comprehensive overview of the fibrinolytic system and the application of Chromozym t-PA, a chromogenic substrate, for the quantitative determination of tissue plasminogen activator (t-PA) activity. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of fibrinolysis, thrombosis, and thrombolytic therapies.

Fibrinolysis is the physiological process responsible for the enzymatic breakdown of fibrin in blood clots.[1][2] This process is critical for preventing excessive clot formation, maintaining vascular patency, and restoring normal blood flow after tissue repair.[3] The central enzyme in this cascade is plasmin, a serine protease that degrades the fibrin mesh into soluble fibrin degradation products.[3][4][5]

Plasmin is produced from its inactive zymogen precursor, plasminogen, which is synthesized in the liver and circulates in the plasma.[3] The conversion of plasminogen to plasmin is primarily catalyzed by tissue plasminogen activator (t-PA).[4][6][7] t-PA is a serine protease released from endothelial cells lining the blood vessels.[3][7] Its activity is significantly enhanced when bound to fibrin, localizing the fibrinolytic activity to the site of the clot.[1][8][9]

The Fibrinolysis Signaling Pathway

The sequence of events in fibrinolysis involves the release of activators, the production of plasmin, and the subsequent lysis of the fibrin clot. t-PA binds to fibrin on the clot surface and activates fibrin-bound plasminogen.[4][5] The resulting plasmin then breaks down the fibrin molecules, dissolving the clot.[4][5]

Chromozym t-PA: A Tool for Measuring t-PA Activity

Chromozym t-PA is a chromogenic substrate used for the determination of t-PA activity in purified preparations and cell culture supernatants.[11][12]

Chemical Composition: N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate.[12]

Mechanism of Action: The assay principle is based on the direct enzymatic activity of t-PA. t-PA specifically cleaves the colorless Chromozym t-PA substrate at the Arg-4-nitranilide bond, releasing the yellow-colored compound, 4-nitroaniline (pNA). The rate of pNA formation is directly proportional to the t-PA enzymatic activity and can be measured photometrically by monitoring the change in absorbance at 405 nm.

Quantitative Data for Experimental Design

Proper experimental setup requires precise preparation of reagents. The following tables summarize key quantitative data for the Chromozym t-PA assay.

Table 1: Reagent and Solution Properties

| Reagent/Solution | Composition | Final Concentration / Working Concentration | Storage Stability |

|---|---|---|---|

| Tris Buffer | 100 mM Tris, 0.15% (w/v) Tween 80, pH 8.5 | - | ≥ 2 weeks at +2 to +8°C[11] |

| Chromozym t-PA Stock | 5.1 mg Chromozym t-PA in 2 ml double-distilled water | 4 mM | ≥ 2 weeks at +2 to +8°C[11][12] |

| Chromozym t-PA Working | - | Approx. 0.25 mM[11][12] | 8 hours at +2 to +8°C or 4 hours at +15 to +25°C[11] |

| Citric Acid Solution | 10% (w/v) Citric Acid in double-distilled water | - | ≥ 4 weeks at +2 to +8°C[11] |

| Plasmin Solution | 4 U Plasmin in 0.5 ml Tris buffer | 8 U/ml | Store in ice bath; can be frozen in aliquots[11] |

| Aprotinin Solution | 5 mg Aprotinin in 50 ml double-distilled water | 100 µg/ml | 1 week at +2 to +8°C; can be frozen[11] |

Table 2: Physiological and Assay Concentrations of t-PA

| Parameter | Concentration Range | Source |

|---|---|---|

| Physiological Plasma t-PA | ~ 1–10 ng/mL | [2] |

| Assay t-PA Concentration Range | 0.1 to 30 µg/ml |[11] |

Detailed Experimental Protocol: Direct t-PA Activity Assay

This protocol details the direct measurement of t-PA activity using Chromozym t-PA. It is crucial to use plastic materials for all steps involving t-PA solutions, as t-PA can adsorb to glass surfaces.[11]

Reagent Preparation

-

Tris Buffer (100 mM, pH 8.5): Dissolve 1.21 g of Tris in approximately 80 ml of double-distilled water. Adjust the pH to 8.5 using 1 M HCl. Separately, dissolve 0.15 g of Tween 80 in 10 ml of water and add it to the Tris solution. Adjust the final volume to 100 ml with water. Store at +2 to +8°C.[11]

-

Chromozym t-PA Solution (4 mM): Dissolve 5.1 mg of Chromozym t-PA in 2 ml of double-distilled water. Store at +2 to +8°C.[11]

-

Citric Acid Solution (10% w/v): Dissolve 10 g of citric acid in double-distilled water and bring the final volume to 100 ml. This is used as a stop solution. Store at +2 to +8°C.[11]

-

Reagent Mixture (Working Solution): Prepare fresh before use by mixing 9 parts Tris Buffer with 1 part Chromozym t-PA solution (4 mM).[11]

-

t-PA Standards and Samples: Prepare a series of t-PA standards (e.g., using a WHO standard) and dilute samples as needed using the Tris Buffer.

Assay Procedure

-

Pre-incubation: Pre-warm the Reagent Mixture and samples/standards to 37°C.[11]

-

Pipetting: In a microplate well, add:

-

100 µl of Tris Buffer (for blank) or t-PA standard/sample.

-

100 µl of the pre-warmed Reagent Mixture.

-

-

Incubation: Incubate the plate at 37°C.

-

Measurement (Kinetic Method): Measure the change in absorbance (ΔA) per minute at 405 nm using a microplate reader.

-

Measurement (Endpoint Method): Alternatively, incubate for a fixed time (e.g., 10-30 minutes), then stop the reaction by adding 50 µl of 10% Citric Acid Solution. Read the final absorbance at 405 nm.

Calculation of t-PA Activity

The activity of t-PA in the sample is calculated relative to a standard of known activity.

For Kinetic Assay: t-PA Activity (U/ml) = (ΔA/min of Sample / ΔA/min of Standard) × Concentration of Standard (U/ml)

For Endpoint Assay: t-PA Activity (U/ml) = (A of Sample / A of Standard) × Concentration of Standard (U/ml)

Note: If samples were diluted, the result must be multiplied by the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the Chromozym t-PA experimental workflow.

Applications and Critical Considerations

-

Applications: This assay is widely used to quantify t-PA activity in various research contexts, including the analysis of recombinant t-PA products (like Alteplase), monitoring t-PA expression in cell culture, and studying the effects of inhibitors or enhancers on t-PA activity.[11][12][13]

-

Material Choice: As t-PA can adhere to glass, it is imperative to use plastic labware (tubes, pipette tips, plates) for all steps involving the enzyme to ensure accurate results.[11]

-

Enzyme Stability: t-PA has a very short half-life in the bloodstream (4-6 minutes).[7][9] While more stable in buffered solutions, proper storage on ice and avoidance of repeated freeze-thaw cycles are recommended for standards and samples.

-

Specificity: Chromozym t-PA is a highly specific substrate for t-PA, but other serine proteases might show minimal cross-reactivity at high concentrations. Running appropriate controls is essential.

This technical guide provides the foundational knowledge and practical steps for utilizing Chromozym t-PA as a robust tool for investigating the fibrinolytic system, offering quantitative insights into this vital physiological process.

References

- 1. eclinpath.com [eclinpath.com]

- 2. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibrinolytic Pathways | HE [hematology.mlsascp.com]

- 4. Tissue Plasminogen Activator - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Thrombolytic (Fibrinolytic) Drugs [cvpharmacology.com]

- 6. trc-p.nl [trc-p.nl]

- 7. Tissue-type plasminogen activator - Wikipedia [en.wikipedia.org]

- 8. T-PA Assays [practical-haemostasis.com]

- 9. What is the mechanism of Alteplase? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. scientificlabs.ie [scientificlabs.ie]

- 13. Tissue Plasminogen Activator Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Differentiating One-Chain and Two-Chain t-PA with Chromozym t-PA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue-type plasminogen activator (t-PA) is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, which in turn degrades fibrin clots. It exists in two primary forms: a single-chain proenzyme (sc-tPA) and a proteolytically cleaved, two-chain active form (tc-tPA). While both forms are physiologically relevant, their enzymatic activities and binding properties differ significantly. For researchers and professionals in drug development, accurately quantifying the relative amounts of sc-tPA and tc-tPA is critical for understanding fibrinolytic processes, assessing the quality of recombinant t-PA preparations, and developing novel thrombolytic therapies. This guide provides an in-depth technical overview of how Chromozym t-PA, a chromogenic substrate, can be effectively utilized to differentiate between these two t-PA isoforms.

Core Mechanism of Differentiation

The differentiation of one-chain and two-chain t-PA using Chromozym t-PA is predicated on the intrinsic differences in their enzymatic activity towards small synthetic substrates in the absence of a fibrin cofactor.

-

Single-Chain t-PA (sc-tPA): In its native, single-polypeptide chain form, t-PA exhibits very low intrinsic enzymatic activity. It is considered a zymogen, or proenzyme, that requires a conformational change to become fully active.

-

Two-Chain t-PA (tc-tPA): Upon cleavage by plasmin at the Arg275-Ile276 peptide bond, sc-tPA is converted into tc-tPA. This two-chain form, held together by a disulfide bond, undergoes a significant conformational change that exposes its active site, leading to a substantial increase in its catalytic efficiency towards small synthetic substrates like Chromozym t-PA.

Therefore, in an in vitro assay system lacking fibrin, Chromozym t-PA is cleaved at a significantly higher rate by tc-tPA than by sc-tPA. This differential rate of substrate cleavage forms the basis for quantifying the respective amounts of each isoform in a sample. Research has shown that the catalytic efficiency of tc-tPA can be 9- to 12-fold higher than that of sc-tPA when assayed with a similar chromogenic substrate, S-2288.[1] Another study found the catalytic efficiency of sc-tPA to be only 26% of tc-tPA with the same substrate.[2] This disparity is primarily attributed to a lower Michaelis constant (Km) of tc-tPA for the substrate.

The product information for Chromozym t-PA explicitly states that one-chain t-PA reacts less sensitively with the substrate than two-chain t-PA.[3] To determine the total t-PA content (both sc-tPA and tc-tPA), a sample can be pre-incubated with plasmin. Plasmin efficiently converts all sc-tPA into tc-tPA. The subsequent measurement of activity with Chromozym t-PA will then reflect the total t-PA concentration. By comparing the activity of the sample before and after plasmin treatment, the relative proportions of sc-tPA and tc-tPA can be determined.

Quantitative Data: Kinetic Parameters of t-PA Isoforms

The following table summarizes the kinetic data for the hydrolysis of the chromogenic substrate S-2288 (H-D-isoleucyl-L-prolyl-L-arginine-p-nitroanilide), which is structurally and functionally similar to Chromozym t-PA, by one-chain and two-chain t-PA. This data highlights the quantitative basis for the differential assay.

| t-PA Isoform | Catalytic Efficiency (kcat/Km) | Relative Catalytic Efficiency | Reference |

| One-Chain t-PA (sc-tPA) | Lower | 26% of tc-tPA | [2] |

| Two-Chain t-PA (tc-tPA) | Higher | 100% | [2] |

| One-Chain t-PA (sc-tPA) | Lower | ~8-11% of tc-tPA | [1] |

| Two-Chain t-PA (tc-tPA) | Higher | 100% | [1] |

It is important to note that in the presence of soluble fibrin monomers, the catalytic efficiency of sc-tPA increases dramatically, by as much as 13-fold, to a level nearly equivalent to that of tc-tPA.[2] This underscores the importance of performing the differential assay in a fibrin-free system.

Experimental Protocols

The following is a detailed methodology for the differentiation and quantification of one-chain and two-chain t-PA using Chromozym t-PA. This protocol is based on the principle of measuring the amidolytic activity of t-PA before and after the complete conversion of sc-tPA to tc-tPA by plasmin.

Materials

-

Chromozym t-PA (N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate)

-

Tris Buffer (100 mM Tris, pH 8.5, containing 0.15% (w/v) Tween 80)

-

Plasmin (human or bovine)

-

Aprotinin (or another suitable plasmin inhibitor)

-

Citric Acid Solution (10% w/v)

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

t-PA standard of known concentration and isoform composition

-

Test sample containing an unknown mixture of sc-tPA and tc-tPA

Experimental Workflow

The overall workflow involves two parallel measurements for each sample: one to determine the initial tc-tPA activity and another to determine the total t-PA activity after conversion of sc-tPA to tc-tPA.

Detailed Procedure

Part 1: Measurement of Initial tc-tPA Activity

-

Prepare a reaction mixture in a microplate well by adding Tris buffer and the t-PA sample.

-

Pre-warm the plate and a solution of Chromozym t-PA to 37°C.

-

Initiate the reaction by adding the Chromozym t-PA solution to the wells.

-

Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction by adding the citric acid solution.

-

Read the absorbance of the released p-nitroaniline at 405 nm. This absorbance is proportional to the initial tc-tPA activity.

Part 2: Measurement of Total t-PA Activity

-

In a separate set of wells, add the t-PA sample and Tris buffer.

-

Add a sufficient amount of plasmin to each well to ensure complete conversion of sc-tPA to tc-tPA.

-

Incubate at 37°C for a sufficient time for the conversion to complete (e.g., 5 minutes).

-

Add aprotinin to inhibit the plasmin activity, ensuring that it will not interfere with the subsequent t-PA measurement.

-

Proceed with steps 2-6 as described in Part 1. The resulting absorbance is proportional to the total t-PA activity (initial tc-tPA + converted sc-tPA).

Data Analysis and Calculations

-

Calculate the activity (ΔA/min) for both sets of measurements.

-

Determine the percentage of tc-tPA in the original sample: (% tc-tPA) = (Activity of initial tc-tPA / Activity of total t-PA) x 100

-

Determine the percentage of sc-tPA in the original sample: (% sc-tPA) = 100 - % tc-tPA

Signaling Pathways and Logical Relationships

The conversion of sc-tPA to tc-tPA is a key step in the activation of the fibrinolytic cascade. The following diagram illustrates this process and the subsequent action on the chromogenic substrate.

Conclusion

The use of Chromozym t-PA provides a reliable and quantitative method for differentiating between one-chain and two-chain t-PA. By exploiting the inherent differences in their enzymatic activities towards this chromogenic substrate, and by employing a plasmin-conversion step, researchers can accurately determine the relative proportions of these two critical isoforms. This capability is invaluable for quality control in the production of recombinant t-PA, for fundamental research into the mechanisms of fibrinolysis, and for the development of next-generation thrombolytic agents. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive framework for the successful implementation of this assay in a laboratory setting.

References

- 1. A single-step separation of the one- and two-chain forms of tissue plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and kinetic comparison of recombinant human single- and two-chain tissue plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

The Application of Chromozym t-PA in Enzymology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the basic research applications of Chromozym t-PA, a chromogenic substrate used for the determination of tissue-type plasminogen activator (t-PA) activity. This document outlines the underlying enzymatic principles, detailed experimental protocols, and data interpretation, serving as a valuable resource for researchers in enzymology, fibrinolysis, and drug development.

Introduction to Chromozym t-PA and its Role in Fibrinolysis Research

Chromozym t-PA (N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate) is a synthetic peptide substrate specifically designed for the enzymatic assay of tissue-type plasminogen activator (t-PA).[1] t-PA is a serine protease that plays a crucial role in the fibrinolytic system, the physiological process responsible for the breakdown of fibrin clots.[2] The primary function of t-PA is to convert the zymogen plasminogen into the active enzyme plasmin, which then degrades the fibrin matrix of a thrombus.[2]

The enzymatic activity of t-PA is a critical parameter in various physiological and pathological processes, including hemostasis, thrombosis, and wound healing. Consequently, the accurate measurement of t-PA activity is essential in numerous research areas, from fundamental enzymology to the development of thrombolytic therapies. Chromozym t-PA provides a reliable and straightforward method for quantifying t-PA activity in purified preparations and biological samples such as cell culture supernatants.[3]

The assay principle is based on the cleavage of the chromogenic substrate by t-PA, which releases the yellow-colored compound p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the t-PA activity in the sample.

The Fibrinolytic Pathway: The Central Role of t-PA

The fibrinolytic system is a cascade of enzymatic reactions that regulates the dissolution of fibrin clots. The activation of this pathway is tightly controlled to ensure that clots are removed once they are no longer needed, thereby maintaining blood vessel patency.

Quantitative Analysis of t-PA Activity

t-PA exists in two forms: a single-chain form (sct-PA) and a two-chain form (tct-PA), the latter being generated by plasmin-mediated cleavage of sct-PA.[2] The two-chain form generally exhibits higher enzymatic activity.[2]

| Form of t-PA | Substrate | Relative Catalytic Efficiency (kcat/Km) | Reference |

| Single-chain t-PA (sct-PA) | S-2288 | 26% of tct-PA | [5] |

| Two-chain t-PA (tct-PA) | S-2288 | 100% (reference) | [5] |

| 65-kDa one-chain t-PA | S-2288 | ~8% of two-chain t-PA | |

| 63-kDa one-chain t-PA | S-2288 | ~11% of two-chain t-PA |

Note: The data presented is for the substrate S-2288 and serves as an approximation for the relative activities when using Chromozym t-PA.

Experimental Protocols

The following are detailed methodologies for the determination of t-PA activity using Chromozym t-PA in purified systems and cell culture supernatants.

Reagent Preparation

-

Tris Buffer (100 mM Tris, 0.15% Tween 80, pH 8.5): Dissolve 1.21 g of Tris base in 80 mL of double-distilled water. Adjust the pH to 8.5 with 1 M HCl. In a separate container, dissolve 0.15 g of Tween 80 in 10 mL of double-distilled water and add it to the Tris solution. Finally, adjust the total volume to 100 mL with double-distilled water. Store at 2 to 8°C for up to 2 weeks.

-

Chromozym t-PA Solution (4 mM): Dissolve 5.1 mg of Chromozym t-PA in 2 mL of double-distilled water. Store at 2 to 8°C for up to 2 weeks.

-

Citric Acid Solution (10% w/v): Dissolve 10 g of citric acid in 100 mL of double-distilled water. Store at 2 to 8°C for up to 4 weeks.

-

t-PA Standard: A t-PA standard of known activity must be run in parallel for accurate quantification.

-

Plasmin Solution (for two-chain t-PA determination): Dissolve plasmin in Tris buffer to a final concentration of 8 U/mL. Prepare fresh and keep on ice.

-

Aprotinin Solution (for two-chain t-PA determination): Dissolve aprotinin in double-distilled water to a final concentration of 100 µg/mL. Store at 2 to 8°C for up to 1 week.

Assay Workflow for t-PA Activity

The following diagram illustrates the general workflow for a chromogenic t-PA assay.

Procedure for Total t-PA Activity in Purified Preparations or Cell Culture Supernatants

-

Bring the Tris buffer and Chromozym t-PA solution to 37°C.

-

In a microplate well or cuvette, add the components in the following order:

-

800 µL of Tris Buffer

-

100 µL of sample or t-PA standard (diluted in Tris buffer if necessary to be within the 0.1 to 30 µg/mL range)

-

-

Mix and pre-incubate at 37°C for 5 minutes.

-

Add 100 µL of the 4 mM Chromozym t-PA solution to initiate the reaction.

-

Incubate at 37°C and monitor the change in absorbance at 405 nm over time (kinetic reading) or incubate for a fixed time (e.g., 30 minutes) for an endpoint assay.

-

For an endpoint assay, stop the reaction by adding 500 µL of 10% citric acid solution.

-

Read the absorbance at 405 nm. A reagent blank (Tris buffer instead of sample) should be run for each measurement series.

Procedure for Differentiating Single-Chain and Two-Chain t-PA Activity

This procedure involves converting all t-PA in the sample to the two-chain form by pre-treatment with plasmin. The total activity is then measured, and the difference between this and the activity measured without plasmin treatment (as in 4.3) gives an indication of the single-chain t-PA content.

-

To a tube, add:

-

100 µL of sample or t-PA standard

-

1000 µL of Tris Buffer

-

25 µL of Plasmin solution

-

-

Mix and incubate at 37°C for 5 minutes to allow for the conversion of single-chain to two-chain t-PA.

-

Add 25 µL of Aprotinin solution to inhibit the plasmin.

-

Mix and incubate at 37°C for 5 minutes.

-

Transfer 900 µL of this mixture to a cuvette.

-

Proceed from step 4 of the total t-PA activity protocol (section 4.3).

Calculation of t-PA Activity

The t-PA activity can be calculated in International Units (U/mL) using the following formula for the kinetic assay:

t-PA (U/mL) = (ΔAsample/minute × 1.68) × F

Where:

-

ΔAsample/minute is the change in absorbance of the sample per minute.

-

1.68 is a calculation factor.

-

F is the dilution factor of the sample.

For endpoint assays, a standard curve should be generated using the t-PA standard, and the activity of the samples can be determined by interpolation from this curve.

Conclusion

Chromozym t-PA is a robust and specific substrate for the determination of t-PA activity in various research applications. Its use in a simple chromogenic assay allows for the sensitive and quantitative measurement of this key enzyme in the fibrinolytic pathway. By understanding the principles of the assay and following standardized protocols, researchers can obtain reliable and reproducible data on t-PA activity, which is crucial for advancing our understanding of fibrinolysis and for the development of novel therapeutic agents targeting this system.

References

- 1. Tissue Plasminogen Activator (t-PA) - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 2. The single-chain form of tissue-type plasminogen activator has catalytic activity: studies with a mutant enzyme that lacks the cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cytivalifesciences.com.cn [cytivalifesciences.com.cn]

- 4. Kinetic characterization of tissue-type plasminogen activator (t-PA) and t-PA deletion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and kinetic comparison of recombinant human single- and two-chain tissue plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Standard Protocol for Chromozym® t-PA Activity Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tissue-type plasminogen activator (t-PA) is a crucial serine protease involved in the fibrinolytic system, primarily responsible for dissolving blood clots. It catalyzes the conversion of plasminogen to plasmin, which then degrades fibrin.[1] The Chromozym® t-PA assay is a chromogenic method used to determine the activity of t-PA in various samples, such as purified preparations and cell culture supernatants.[2][3] This document provides detailed protocols and application notes for performing this assay.

Assay Principle

The Chromozym® t-PA assay quantitatively measures t-PA activity. The principle is based on the enzymatic cleavage of a specific chromogenic substrate by t-PA. In a direct assay, t-PA directly cleaves the chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate (Chromozym® t-PA), releasing p-nitroaniline (pNA).[2][3] The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the t-PA activity in the sample.[4][5]

Alternatively, a coupled assay can be employed where t-PA activates plasminogen to plasmin. The generated plasmin then cleaves a plasmin-specific chromogenic substrate, releasing the pNA chromophore.[6] The change in absorbance at 405 nm is proportional to the amount of plasmin produced, and thus to the t-PA activity.[6]

Signaling Pathway

Caption: Direct vs. Coupled Chromozym® t-PA Assay Principles.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the Chromozym® t-PA activity assay. Two primary methods are described: an initial rate method and an endpoint (acid-stopped) method.

Materials and Reagents

| Reagent/Material | Specifications | Storage |

| Chromozym® t-PA Substrate | N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate. Purity: >90% (enzymatic)[2][3] | Powder: +15 to +25°C[2]. Solution: 2 to 8°C for up to 2 weeks[3][7]. |

| Tris Buffer | 100 mM Tris, pH 8.4-8.5, containing 106 mM NaCl and 0.15% (w/v) Tween 80 or 0.1 g/L Triton X-100.[2][4] | 2 to 8°C for up to 6 months.[4] |

| Acetic Acid (for endpoint) | 20% (v/v) aqueous solution.[4] | Room Temperature. |

| t-PA Standard | Purified t-PA of known activity (e.g., WHO standard). | As per manufacturer's instructions, typically -20°C or below. |

| Human Plasminogen (for coupled assay) | Lyophilized powder. | -20°C. |

| Plasmin Substrate (for coupled assay) | Chromogenic substrate specific for plasmin. | -20°C. |

| Microplate Reader | Capable of measuring absorbance at 405 nm. | N/A |

| 96-well Microplate | Polystyrene, flat-bottom. | N/A |

| Pipettes and Tips | Calibrated single and multichannel pipettes. | N/A |

| Incubation System | 37°C incubator or water bath.[4][5] | N/A |

Reagent Preparation

-

Tris Buffer (pH 8.4, 25°C): Dissolve 12.1 g Tris and 6.2 g NaCl in 800 ml distilled water. Adjust pH to 8.4 with 1 M HCl. Add a surfactant like Triton X-100 to a final concentration of 0.1 g/L to prevent t-PA adsorption.[4] Bring the final volume to 1000 ml with distilled water.[4]

-

Chromozym® t-PA Solution (4 mM): Dissolve 5.1 mg of Chromozym® t-PA in 2 ml of double-distilled water.[2]

-

Working Reagent Mixture (for direct assay): Mix 9 parts Tris Buffer with 1 part Chromozym® t-PA solution. Prepare fresh daily.[2]

-

t-PA Standards: Reconstitute t-PA standard with Tris buffer to a stock solution. Prepare a dilution series ranging from 0.05 to 0.5 µkat/L (3 – 30 U/L) in Tris buffer.[4][5] Use plastic tubes for all dilutions to avoid adsorption.[2]

-

Sample Preparation:

Assay Procedure: Initial Rate Method (Direct Assay)

This method is recommended for purified systems and provides kinetic data.

-

Pre-warm: Pre-warm the Tris buffer, Working Reagent Mixture, and a 96-well microplate to 37°C.[2]

-

Assay Setup: Add samples and standards to the wells of the microplate. It is recommended to run all samples and standards in duplicate or triplicate.

-

Initiate Reaction: Add the pre-warmed Working Reagent Mixture to each well to start the reaction. For a final volume of 200 µL, one might add 20 µL of sample/standard and 180 µL of Working Reagent Mixture.

-

Kinetic Reading: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the change in absorbance at 405 nm (ΔA405/min) over a period of 5-10 minutes. Ensure the readings are taken within the linear phase of the reaction.[4]

-

Calculation: Calculate the t-PA activity based on the rate of absorbance change. A standard curve is generated by plotting the ΔA405/min for the standards against their known concentrations. The activity of the unknown samples is then interpolated from this curve.[6]

Assay Procedure: Endpoint Method (Direct Assay)

This method is simpler for processing a large number of samples simultaneously.

-

Reaction Setup: Add samples and standards to the wells of a microplate.

-

Initiate Reaction: Add the Working Reagent Mixture to each well.

-

Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range for all samples.

-

Stop Reaction: Stop the reaction by adding a stopping agent, such as 20% acetic acid, to each well.[4]

-

Read Absorbance: Read the final absorbance at 405 nm.

-

Calculation: Subtract the absorbance of a reagent blank from all readings. Create a standard curve by plotting the absorbance of the standards against their concentrations. Determine the activity of the samples from this curve.

Experimental Workflow

Caption: Workflow for the Chromozym® t-PA Activity Assay.

Data Presentation

Quantitative data for the Chromozym® t-PA assay is summarized below.

Table 1: Assay Performance Characteristics

| Parameter | Value | Notes |

| Linear Range | 0.05 – 0.5 µkat/L or 3 – 30 U/L[4] | For purified t-PA systems using the initial rate method. |

| Wavelength | 405 nm | Corresponds to the peak absorbance of p-nitroaniline. |

| Temperature | 37°C[4] | Optimal temperature for enzymatic activity. |

| Substrate | Chromozym® t-PA or S-2288[4] | H-D-Ile-Pro-Arg-pNA[4] |

| Working Concentration | Approx. 0.25 mM[2][3] | Final concentration in the assay mixture. |

Table 2: Reagent Composition and Stability

| Component | Composition | Stability of Solution |

| Tris Buffer | 100 mM Tris, 106 mM NaCl, pH 8.4[4] | Up to 6 months at 2-8°C[4] |

| Chromozym® t-PA Solution | 4 mM in distilled water[2] | At least 2 weeks at 2-8°C[2] |

| Working Reagent Mixture | 9 parts Tris buffer + 1 part Chromozym® t-PA solution[2] | 8 hours at 2-8°C or 4 hours at 15-25°C[2] |

| Acetic Acid | 20% (v/v) in distilled water[4] | Stable at room temperature. |

Important Considerations

-

Material Choice: Use plastic labware (tubes, cuvettes) for handling t-PA solutions, as the enzyme can adsorb to glass surfaces.[2]

-

Standard Curve: A standard curve must be generated for each assay run to ensure accurate quantification.[6]

-

Sample Type: The optimal protocol may vary depending on the sample type (e.g., purified enzyme, plasma, cell culture supernatant). For complex samples like plasma, a coupled assay with a fibrin-like stimulator may be more appropriate to enhance specificity and activity.[10] High heparin concentrations may also affect results.[10]

References

- 1. Current status of activity assays for tissue plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. Tissue Plasminogen Activator (t-PA) - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. endotell.ch [endotell.ch]

- 6. tPA Chromogenic Activity Assay Kit | ABIN612648 [antibodies-online.com]

- 7. Chromozym t-PA powder, 90% (enzymatic), 0.25 mM | Sigma-Aldrich [sigmaaldrich.com]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. content.abcam.com [content.abcam.com]

- 10. T-PA Assays [practical-haemostasis.com]

Measuring Tissue Plasminogen Activator (t-PA) Activity in Cell Culture Supernatants using Chromozym t-PA

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of tissue plasminogen activator (t-PA) activity in cell culture supernatants using a chromogenic substrate assay. The method is suitable for researchers in various fields, including cell biology, immunology, and cancer research, as well as for professionals in drug development monitoring the effects of therapeutics on the fibrinolytic system.

Introduction

Tissue plasminogen activator (t-PA) is a serine protease that plays a crucial role in fibrinolysis, the process of dissolving blood clots.[1][2] It converts the zymogen plasminogen into the active enzyme plasmin, which in turn degrades fibrin, the main component of the clot matrix.[1][2] The levels and activity of t-PA are critical in maintaining hemostasis and are implicated in various physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis.[1] Therefore, accurate measurement of t-PA activity in biological samples, such as cell culture supernatants, is essential for understanding its regulatory mechanisms and for the development of novel therapeutic strategies.

The Chromozym t-PA assay is a reliable and sensitive method for determining t-PA activity.[3][4] It is a chromogenic assay based on the enzymatic activity of t-PA. This application note provides a detailed protocol for using this assay to measure t-PA activity in cell culture supernatants.

Principle of the Assay

The Chromozym t-PA assay is an indirect enzymatic assay.[1] t-PA in the sample catalyzes the conversion of plasminogen to plasmin. The generated plasmin then cleaves a chromogenic substrate, releasing a yellow-colored product, p-nitroaniline (pNA).[1][5] The rate of pNA formation is directly proportional to the t-PA activity in the sample and can be measured spectrophotometrically by monitoring the change in absorbance at 405 nm.[1][5]

Materials and Reagents

-

Chromozym t-PA substrate

-

Human t-PA standard

-

Human Plasminogen

-

Assay Diluent (e.g., Tris buffer, pH 8.5, containing a surfactant like Tween 80)[3]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

-

Pipettes and tips

-

Reagent grade water

-

Citric acid solution (optional, for stopping the reaction)[3]

Experimental Protocol

This protocol is a general guideline. Please refer to the specific instructions provided with your Chromozym t-PA assay kit for optimal results.

4.1. Sample Preparation

-

Culture cells to the desired confluency or for the specified experimental duration.

-

Collect the cell culture supernatant.

-

To remove cells and debris, centrifuge the supernatant at 3000 x g for 15 minutes at 4°C.

-

Carefully collect the clarified supernatant.

-

Samples can be assayed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.

4.2. Reagent Preparation

-

t-PA Standard: Reconstitute the human t-PA standard with the provided assay diluent to obtain a stock solution. Prepare a series of dilutions from the stock solution to generate a standard curve (e.g., 0-50 IU/mL).

-

Plasminogen: Reconstitute the human plasminogen with reagent grade water as per the kit instructions.

-

Chromozym t-PA Substrate: Reconstitute the chromogenic substrate with reagent grade water. Protect the solution from light.

-

Assay Mix: Prepare the assay mix by combining the plasminogen and chromogenic substrate in the assay diluent according to the kit's protocol. Prepare a sufficient volume for all wells.

4.3. Assay Procedure

-

Add a specific volume of the prepared t-PA standards and cell culture supernatant samples to the wells of a 96-well microplate in duplicate or triplicate.

-

Add the assay mix to each well.

-

Mix the contents of the wells gently.

-

Measure the initial absorbance at 405 nm (T=0).

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 minutes) for a period of 1 to 8 hours, or longer for samples with low t-PA activity.

Data Analysis

-

Calculate the rate of absorbance change (ΔA/min): For each standard and sample, subtract the initial absorbance reading (T=0) from the subsequent readings and divide by the time interval in minutes.

-

Generate a standard curve: Plot the ΔA/min for the t-PA standards against their corresponding concentrations (IU/mL).

-

Determine t-PA activity in samples: Use the linear portion of the standard curve to determine the t-PA activity in the unknown samples based on their ΔA/min values.

-

Account for dilution: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final t-PA activity in the original cell culture supernatant.

Quantitative Data Summary

The following table provides an example of how to present quantitative data for t-PA activity in cell culture supernatants from different cell lines. The data presented here is illustrative and based on published findings for plasminogen activator activity in various cell types.[6]

| Cell Line | Treatment | t-PA Activity (IU/mL) | Standard Deviation |

| HL-60 | Untreated | 1.33 | ± 0.12 |

| U937 | Untreated | 1.27 | ± 0.12 |

| RFM/UN | Untreated | 0.70 | ± 0.07 |

| Human Monocytes | Freshly Isolated | 0.00 | ± 0.00 |

| Human Monocytes | 7 days in culture | 5.66 | ± 0.38 |

Note: The data in this table is adapted from a study using a similar chromogenic assay and is presented for illustrative purposes.[6] Researchers should generate their own data and standard curves for accurate quantification.

t-PA Signaling Pathway

t-PA is not only a key enzyme in fibrinolysis but also acts as a signaling molecule that can modulate various cellular functions. One such pathway involves the activation of NF-κB. t-PA can bind to its receptor, annexin A2, on the cell surface, leading to the recruitment and activation of CD11b. This complex then activates integrin-linked kinase (ILK), which phosphorylates IκB, leading to its degradation and the subsequent activation and nuclear translocation of NF-κB, a key regulator of inflammatory responses.[7]

Troubleshooting

-

High background absorbance: This may be due to contamination of reagents or improper blanking. Ensure to use fresh reagents and subtract the absorbance of a reagent blank from all readings.

-

Low signal: The t-PA concentration in the samples may be too low. Consider concentrating the supernatant or increasing the incubation time.

-

Non-linear standard curve: This could result from errors in standard dilution, substrate depletion at high t-PA concentrations, or issues with the microplate reader. Prepare fresh standards and ensure the readings are within the linear range of the assay.

By following this detailed protocol and considering the provided application notes, researchers can accurately and reliably measure t-PA activity in cell culture supernatants, enabling further insights into its role in health and disease.

References

- 1. tPA Chromogenic Activity Assay Kit | ABIN612648 [antibodies-online.com]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. Tissue Plasminogen Activator (t-PA) - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 6. Microassay for the photometric quantitation of cell-associated plasminogen activator using a chromogenic tripeptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preparation and Storage of Chromozym t-PA Working Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue-type plasminogen activator (t-PA) is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, which in turn dissolves fibrin clots.[1][2][3][4][5] The accurate determination of t-PA activity is essential in various research and drug development contexts. Chromozym t-PA is a chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate, used for the quantitative determination of t-PA activity in purified preparations and cell culture supernatants.[1][6][7] This document provides detailed protocols for the preparation and storage of Chromozym t-PA working solutions and its application in t-PA activity assays.

Data Presentation

Table 1: Reagent Preparation and Storage

| Solution/Reagent | Component | Preparation | Storage Conditions | Stability |